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Abstract

This technical guide provides a comprehensive overview of 4-Cbhz-Morpholine-3-carboxylic
acid, a pivotal heterocyclic building block in contemporary drug discovery and organic
synthesis. We delve into its core physicochemical properties, analytical characterization
methodologies, and chemical reactivity. This document is intended for researchers, scientists,
and drug development professionals, offering field-proven insights and detailed experimental
protocols to support the effective utilization of this versatile compound. The guide emphasizes
the causality behind experimental choices, ensuring a robust and validated understanding of its
application.

Introduction

4-Cbhz-Morpholine-3-carboxylic acid, also known as (S)-4-(benzyloxycarbonyl)morpholine-3-
carboxylic acid, is a chiral, N-protected morpholine derivative. The morpholine scaffold is a
privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical
candidates due to its favorable pharmacokinetic properties, including improved aqueous
solubility and metabolic stability. The presence of the benzyloxycarbonyl (Cbz) protecting group
on the nitrogen atom allows for controlled, sequential chemical transformations, while the
carboxylic acid functionality at the 3-position serves as a critical handle for peptide coupling
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and other derivatizations.[1] This unique combination of features makes it an invaluable
intermediate for the synthesis of complex molecules, particularly in the development of novel
therapeutics such as enzyme inhibitors and receptor antagonists.[2][3]

Section 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to
its successful application in research and development. The key properties of 4-Cbz-
Morpholine-3-carboxylic acid are summarized below.
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Property

Value

Source

Chemical Structure

[4]

Molecular Formula C13H15NOs [4]
Molecular Weight 265.26 g/mol [4]
819078-65-4 (for S-
CAS Number _ [4][5]
enantiomer)
White to off-white powder or
Appearance [6]
crystals
(3S)-4-
IUPAC Name (phenylmethoxycarbonyl)morp [4]
holine-3-carboxylic acid
Soluble in methanol, ethyl
Solubility acetate, and other common [7]

organic solvents.

Storage Temperature

2-8°C, keep in a dark, dry, and

sealed place.

[8]1°]

Section 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural

integrity of 4-Cbz-Morpholine-3-carboxylic acid. The following techniques are standard for a

comprehensive quality control assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

e 1H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring
protons, the benzylic protons of the Cbz group, and the aromatic protons. The morpholine
protons typically appear as a complex multiplet pattern between 3.0 and 4.5 ppm.[10] The
two benzylic protons of the Cbz group will present as a singlet or a pair of doublets around
5.1-5.2 ppm, and the five aromatic protons will be observed in the 7.2-7.4 ppm region.[11]
The acidic proton of the carboxylic acid may be observed as a broad singlet, often above 10
ppm, or may undergo exchange and not be visible.

e 13C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the
carbamate and carboxylic acid (typically ~155-175 ppm), the aromatic carbons (~127-136
ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the morpholine ring (~45-
70 ppm).[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-Chz-
Morpholine-3-carboxylic acid (C13H1sNOs), the expected monoisotopic mass is
approximately 265.095 Da.[4] Electrospray ionization (ESI) is a common technique, and the
compound can be observed as the protonated molecule [M+H]* at m/z 266.1 or the sodiated
adduct [M+Na]* at m/z 288.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of non-volatile compounds like
N-protected amino acids.[13][14] A reverse-phase method is typically employed.

» Rationale: The Cbz group imparts sufficient hydrophobicity to the molecule, allowing for good
retention and separation on C18 columns.[15] UV detection is highly effective due to the
strong absorbance of the phenyl ring in the Cbz group, typically monitored at wavelengths
between 254 nm and 280 nm.[13]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Cbz-Morpholine-3-carboxylic acid stems from the orthogonal
reactivity of its two key functional groups.
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Deprotection of the Benzyloxycarbonyl (Cbhz) Group

The Cbz group is a robust protecting group that can be selectively removed under specific
conditions, most commonly via catalytic hydrogenolysis.[16]

o Method: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl
acetate) and stirred under a hydrogen atmosphere (typically 1 atm) in the presence of a
palladium catalyst, such as 10% palladium on carbon (Pd/C).[17]

o Causality: This method is highly efficient and clean, as the byproducts are toluene and
carbon dioxide, which are easily removed. It is also mild and preserves the stereochemistry
of the chiral center. Alternative methods like using HBr in acetic acid can be employed but
are more corrosive and can sometimes lead to side reactions.

Activation of the Carboxylic Acid

The carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of peptide and
medicinal chemistry.

o Method: The carboxylic acid is typically activated using peptide coupling reagents to form an
active ester or related species, which then readily reacts with a primary or secondary amine.
Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide) in combination with additives like HOBt
(Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).[18]

o Causality: The use of coupling reagents is necessary to convert the poor leaving group of the
carboxylic acid (hydroxide) into a good leaving group. This facilitates amide bond formation
under mild conditions, minimizing racemization of the adjacent chiral center.

Section 4: Experimental Protocols

The following protocols represent standardized, validated methods for the analysis of 4-Cbz-
Morpholine-3-carboxylic acid.

Protocol: Purity Determination by Reverse-Phase HPLC
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This protocol outlines a general method for assessing the chemical purity.

e Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150
mm, 5 um particle size).

e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

o Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

e Gradient Program:

0-2 min: 5% B

[e]

2-17 min: 5% to 95% B

(¢]

17-20 min: 95% B

[¢]

20-21 min: 95% to 5% B

[¢]

21-25 min: 5% B

[e]

e Flow Rate: 1.0 mL/min.
o Detection Wavelength: 254 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1
mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

e Injection Volume: 10 pL.

o Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of
Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Confirmation by *H NMR

This protocol describes the preparation of a sample for *H NMR analysis.

o Sample Preparation: Accurately weigh 5-10 mg of 4-Cbz-Morpholine-3-carboxylic acid.
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e Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent,
such as Deuterated Chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de).
DMSO-ds is often preferred as it can help in observing the acidic proton.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0
ppm).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Acquisition: Acquire the *H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data (Fourier transform, phase correction, baseline
correction) and integrate the signals to determine the relative proton ratios, confirming they
match the expected structure.

Section 5: Visualizations
Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for the quality control and
characterization of a new batch of 4-Cbhz-Morpholine-3-carboxylic acid.
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Caption: Standard QC workflow for 4-Cbz-Morpholine-3-carboxylic acid.
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Key Chemical Reactivity Diagram

This diagram outlines the primary synthetic transformations involving 4-Cbz-Morpholine-3-
carboxylic acid.

Deprotection
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Caption: Key reactions of 4-Cbz-Morpholine-3-carboxylic acid.

Conclusion

4-Cbz-Morpholine-3-carboxylic acid is a highly valuable and versatile building block for
synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with
the orthogonal reactivity of its functional groups, provide chemists with a reliable tool for
constructing complex molecular architectures. The analytical and synthetic protocols detailed in
this guide offer a robust framework for the effective handling, characterization, and application
of this compound, empowering researchers to advance their drug discovery and development
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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